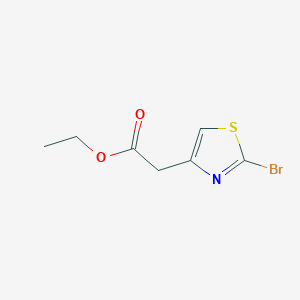
Methoxymethyl 2-hydroxypropanoate
Vue d'ensemble
Description
Methoxymethyl 2-hydroxypropanoate is an organic compound with the molecular weight of 134.13 . It is also known by its IUPAC name, methoxymethyl 2-hydroxypropanoate .
Synthesis Analysis
Methoxymethyl 2-hydroxypropanoate is typically synthesized using an esterification reaction between 2-hydroxypropanoic acid and methoxymethyl chloride under mild reaction conditions. The product is purified using simple distillation and recrystallization.Molecular Structure Analysis
The InChI code for Methoxymethyl 2-hydroxypropanoate is1S/C5H10O4/c1-4(6)5(7)9-3-8-2/h4,6H,3H2,1-2H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
The methoxymethyl radical, an important intermediate in the combustion of dimethyl ether, reacts with NO2 to form two stable association intermediates . These intermediates can either dissociate or be collisionally stabilized by the buffer gas .Physical And Chemical Properties Analysis
Methoxymethyl 2-hydroxypropanoate has a molecular weight of 134.13 . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique
1. Applications in Organic Synthesis
Methoxymethyl 2-hydroxypropanoate has been explored in various organic synthesis contexts. For instance, it's involved in the synthesis of phenylpropanoids and propanoates, as demonstrated in the isolation of new compounds from Morinda citrifolia, indicating its role in deriving structurally diverse molecules (Wang et al., 2011). Additionally, its use in the synthesis of carbohydrates via stereoselective aldol reactions has been highlighted, showcasing its utility in complex organic transformations (Montgomery et al., 1990).
2. Role in Chemical Reactions and Material Science
Methoxymethyl 2-hydroxypropanoate's reactivity has been studied in the context of chemical reactions, particularly in the methoxycarbonylation of vinyl acetate. This process highlights its potential in catalytic systems and material science applications (Rucklidge et al., 2005). Furthermore, its role in diffusion processes within polymers, as studied in polyolefins, points to its significance in understanding material properties and interactions (Cicchetti et al., 1968).
3. Utilization in Biomedical Applications
In the biomedical field, methoxymethyl 2-hydroxypropanoate contributes to drug delivery systems, as seen in its role in enhancing the solubility and bioavailability of certain drugs. This was illustrated in a study involving a poly(organophosphazene) hydrogel for breast cancer therapy, showcasing its potential in improving drug efficacy and targeting (Cho et al., 2011).
4. Implications in Environmental Science
Methoxymethyl 2-hydroxypropanoate's environmental implications are noted in studies like the solubility of CO2 in ethyl lactate, where it emerges as a solvent with applications in supercritical media. This research points to its potential role in environmental processes and sustainable industrial applications (Bermejo et al., 2013).
Safety and Hazards
The safety data sheet for a related compound, 2-(Methoxymethyl)phenylboronic acid, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing the dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
methoxymethyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(6)5(7)9-3-8-2/h4,6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWBZXZFSBKZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methoxymethyl 2-hydroxypropanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















